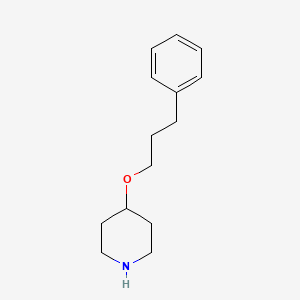

4-(3-Phenylpropoxy)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

4-(3-phenylpropoxy)piperidine |

InChI |

InChI=1S/C14H21NO/c1-2-5-13(6-3-1)7-4-12-16-14-8-10-15-11-9-14/h1-3,5-6,14-15H,4,7-12H2 |

InChI Key |

MWKLFLZIXRZAKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1OCCCC2=CC=CC=C2 |

Origin of Product |

United States |

The Piperidine Scaffold As a Privileged Structure in Drug Discovery

The piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. nih.govmdpi.comnih.gov It is widely recognized as a "privileged structure," a term used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. h1.co This versatility has led to the incorporation of the piperidine scaffold into a vast number of approved drugs across a wide spectrum of therapeutic areas. nih.gov

The utility of the piperidine scaffold can be attributed to several key factors. Its three-dimensional, non-planar structure allows for the precise spatial orientation of substituents, which is crucial for optimal interaction with the binding sites of proteins. ontosight.ai The nitrogen atom within the ring is typically basic, allowing it to form important ionic interactions with biological targets and improve the aqueous solubility of the molecule. Furthermore, the piperidine ring can be readily functionalized at various positions, providing medicinal chemists with a versatile template for fine-tuning the pharmacological and pharmacokinetic properties of a drug candidate. nih.govontosight.ai

The prevalence of the piperidine motif in successful drugs is a testament to its favorable characteristics. It is a common feature in central nervous system (CNS) agents, cardiovascular drugs, and antihistamines, among others. nih.gov The ability of the piperidine ring to serve as a robust scaffold for presenting diverse chemical functionalities makes it an enduringly popular choice in the design of novel therapeutic agents. nih.gov

Chemical Significance of the 3 Phenylpropoxy Moiety in Bioactive Compounds

The 3-phenylpropoxy group is another key structural element that imparts significant biological activity to a molecule. This moiety consists of a phenyl ring connected to a three-carbon aliphatic chain, which is in turn linked to the rest of the molecule via an ether or other linkage. The combination of a hydrophobic phenyl group and a flexible propyl chain allows for a range of interactions with biological targets.

The phenyl group can participate in various non-covalent interactions, including hydrophobic interactions and π-stacking with aromatic amino acid residues in protein binding pockets. The three-carbon linker provides conformational flexibility, allowing the phenyl group to adopt an optimal orientation for binding. This flexibility, coupled with the potential for hydrophobic interactions, makes the 3-phenylpropoxy moiety a valuable component in the design of ligands for a variety of receptors and enzymes.

For instance, related structures such as phenoxypropyl piperidine (B6355638) derivatives have been investigated as potent agonists for the Nociceptin (B549756) receptor (NOP), highlighting the potential of this type of moiety in the development of analgesics. The strategic placement of the phenylpropoxy group can significantly influence a compound's affinity and selectivity for its biological target.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 4 3 Phenylpropoxy Piperidine Derivatives

Impact of Piperidine (B6355638) Ring Substitution Patterns on Biological Activity

The piperidine ring is a common fragment in drug design, and its substitution pattern significantly influences the pharmacological profile of 4-(3-phenylpropoxy)piperidine derivatives. mdpi.com Modifications on the piperidine nitrogen and at other positions on the ring can drastically alter binding affinity and selectivity for various receptors and transporters.

Research has shown that the piperidine moiety is a critical structural element for the activity of these compounds at certain targets, such as the sigma-1 (σ1) and histamine (B1213489) H3 (H3) receptors. nih.gov For instance, in a series of dual H3/σ1 receptor ligands, compounds featuring a piperidine core consistently demonstrated higher affinity for the σ1 receptor compared to their piperazine (B1678402) counterparts. nih.gov This highlights the piperidine ring as a key determinant for σ1 receptor interaction. nih.gov

Furthermore, substitutions on the piperidine ring itself can fine-tune activity. Studies on 4-phenylpiperidine (B165713) derivatives have indicated that the addition of methyl groups at specific positions can have a substantial impact on potency. For example, the anticancer activity of certain piperidine-containing sulfonamides was highest when a methyl group was present on the piperidine ring at either the 3 or 4-position. ajchem-a.com The distance of the piperidine ring from other functional groups in the molecule is also a critical factor. ajchem-a.com In some cases, even minor changes, such as the introduction of a hydroxyl group, can lead to synergistic effects on biological properties like antioxidant activity. ajchem-a.com

In the context of opioid receptor ligands, it has been suggested that the piperidine ring binds within a specific cleft on the receptor. This hypothesis is supported by the observation that diequatorial dimethyl substitutions at the 2,6- or 3,5-positions of the piperidine ring are not well-tolerated, suggesting steric hindrance within the binding site. nih.gov

The table below illustrates the effect of substituting the piperidine core with a piperazine core on receptor binding affinity.

| Compound ID | Core Structure | hH3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) |

| 4 | Piperazine | 3.17 | 1531 | - |

| 5 | Piperidine | 7.70 | 3.64 | - |

| Data sourced from reference nih.gov |

Influence of the 3-Phenylpropoxy Chain on Binding Affinity and Selectivity

The 3-phenylpropoxy chain serves as a crucial linker connecting the piperidine core to a phenyl moiety. Its length, flexibility, and the substitution pattern on the terminal phenyl ring are pivotal in modulating the interaction with biological targets.

Substituents on the phenyl ring of the 3-phenylpropoxy group can dramatically alter the electronic and steric properties of the molecule, thereby influencing binding affinity and selectivity. The nature and position of these substituents are key to optimizing interactions within the target's binding pocket.

For example, in the development of inhibitors for phosphodiesterase 4D (PDE4D), derivatives with a 4-(3-hydroxypropyl)phenyl group were found to have high binding affinity. nih.gov This suggests that a hydroxyl group at this position is favorable for interaction with the enzyme. Similarly, for a series of aryloxypropanolamine-based β3-adrenergic receptor agonists, computational models indicated that increasing the electron-withdrawing nature of the benzene (B151609) ring could improve activity. mdpi.com This could be achieved by adding electron-attracting groups or specific hydrogen bond donors like OH or NH groups to the ring. mdpi.com

Conversely, the presence of strong electron-releasing groups on the aryl ring, such as a methoxy (B1213986) (OMe) group, can sometimes be detrimental. In one study on the synthesis of piperidines, a strong electron-releasing group on the aryl ring led to the formation of undesired hydrolyzed byproducts instead of the target piperidine. mdpi.comnih.gov This highlights how electronic effects on the phenyl ring can influence not only biological activity but also chemical stability and reactivity.

The length and constitution of the alkoxy linker between the piperidine and the phenyl ring are critical for correctly positioning the key pharmacophoric elements within the binding site of a biological target. Variations in the linker can affect both potency and selectivity.

In a series of compounds designed as dual histamine H3 and sigma-1 receptor antagonists, the length of the alkylic linker was shown to influence affinity. nih.gov While the effect was not always straightforward, it was a parameter that required optimization to achieve the desired pharmacological profile. For instance, comparing piperazine derivatives with different linker lengths showed variations in their affinity for both H3 and σ1 receptors. nih.gov

Studies on other classes of piperidine derivatives have also underscored the importance of the linker. In the development of CCR2 antagonists, a series of phenyl piperidine derivatives were synthesized where a second ring system was incorporated adjacent to the aryl piperidine, acting as a linker. nih.gov This structural modification was found to be crucial for determining the potency of these compounds as CCR2 antagonists. nih.gov The synthesis of potential analgesics in the 3-substituted 4-phenylpiperidine series also involved modifications of a propyl chain, demonstrating the focus on this part of the molecule for tuning pharmacological activity. nih.gov

Stereochemical Contributions to Pharmacological Profiles

Stereochemistry plays a crucial role in the interaction of drug molecules with their biological targets, which are themselves chiral. For this compound derivatives, the presence of stereocenters can lead to significant differences in potency and selectivity between enantiomers.

A study on 3,4-disubstituted piperidine analogues revealed that the stereochemistry at the C3 and C4 positions of the piperidine ring was a determining factor for selectivity towards different monoamine transporters. nih.gov The (-)-cis isomers were found to be selective for the dopamine (B1211576) and norepinephrine (B1679862) transporters (DAT/NET), while the (-)-trans and (+)-cis isomers showed selectivity for the serotonin (B10506) transporter (SERT) or were dual SERT/NET inhibitors. nih.gov This demonstrates that specific stereoisomers can be developed as selective pharmacological tools. For example, one of the (+)-cis isomers exhibited low nanomolar potency for NET with significantly lower activity at DAT and SERT. nih.gov

In the realm of opioid receptor ligands, enantiomers of a 4-phenylpiperidine derivative showed a tenfold difference in analgesic potency and receptor binding. nih.gov X-ray crystallography confirmed the absolute configuration of the more potent enantiomer, providing a structural basis for the observed difference in activity. nih.gov This work suggests that opioid receptors can distinguish between the enantiotopic edges of the piperidine ring, a phenomenon known as the Ogston effect. nih.gov

The table below summarizes the transporter inhibition selectivity based on the stereochemistry of 3,4-disubstituted piperidine analogues.

| Isomer Configuration | Transporter Selectivity |

| (-)-cis | DAT/NET Selective |

| (+)-trans | DAT/NET Selective |

| (-)-trans | SERT or SERT/NET Selective |

| (+)-cis | SERT or SERT/NET Selective |

| Data sourced from reference nih.gov |

Computational and Predictive SAR Models

To rationalize the complex structure-activity relationships and to guide the design of new, more potent, and selective compounds, computational methods are frequently employed. Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable in this regard.

QSAR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized derivatives.

For classes of compounds related to this compound, several QSAR models have been developed. For instance, a nonlinear QSAR study was conducted on a series of 4-phenylpiperidine derivatives acting as mu-opioid agonists. nih.gov This study utilized a neural network approach to correlate molecular descriptors with analgesic activity, and the resulting model was validated with an external test set of compounds. nih.gov

In another example, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) were performed on a series of aryloxypropanolamine derivatives with activity at the β3-adrenergic receptor. mdpi.com These models provided insights into the steric and electrostatic fields around the molecules that are favorable for high activity. The information derived from these contour maps helped in summarizing the key structure-activity relationships and in designing new derivatives with predicted high potency. mdpi.com Similarly, 3D-QSAR studies on piperazine derivatives have been used to correlate electrostatic and steric factors with antihistamine and antibradykinin effects. nih.gov

These computational models, by providing a quantitative basis for the observed SAR, are powerful tools in the iterative process of drug design and optimization. mdpi.comnih.gov

Pharmacophore Modeling for Receptor Recognition

Pharmacophore modeling is a crucial computational technique in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target, such as a receptor, and elicit a biological response. For this compound and its derivatives, pharmacophore models have been instrumental in elucidating the key structural motifs that govern their recognition and binding to various receptors, most notably the sigma-1 (σ1) receptor.

Early pharmacophore models for sigma-1 receptor ligands established a general framework for understanding ligand-receptor interactions. These models typically consist of a positively ionizable (PI) group, which is usually a basic amine, and two hydrophobic (HYD) regions. nih.gov The piperidine nitrogen of this compound serves as the crucial PI feature, which is protonated at physiological pH and forms a key ionic interaction with an acidic residue in the receptor's binding site.

More recent and refined pharmacophore models, developed through the analysis of structurally diverse sigma-1 ligands, have provided a more detailed understanding of the spatial relationships between these key features. One such model, derived from the alignment of potent ligands, proposed specific distances between the pharmacophoric points. For instance, the distance from the centroid of a primary hydrophobic site to the nitrogen atom was determined to be 7.14 Å, while the distance from a secondary binding site to the primary hydrophobic site was 3.68 Å, and from the secondary site to the nitrogen atom was 4.17 Å. nih.gov

In the context of this compound derivatives, the phenylpropyl group perfectly aligns with the requirement for a hydrophobic tail that occupies one of the hydrophobic pockets of the sigma-1 receptor. The three-carbon propoxy linker provides the optimal length and flexibility for the phenyl ring to position itself favorably within this pocket, contributing significantly to the binding affinity. nih.gov

The general pharmacophore for sigma-1 receptor ligands can be summarized with the features present in the this compound scaffold:

A Positive Ionizable (PI) Feature: The piperidine nitrogen atom, which is protonated at physiological pH.

A Primary Hydrophobic (HYD) Region: The phenyl ring of the phenylpropoxy group.

A Linker: The propoxy chain that provides the appropriate distance and orientation between the PI and HYD features.

The following table details the key pharmacophoric features identified for sigma-1 receptor ligands, which are applicable to this compound and its derivatives.

| Pharmacophoric Feature | Corresponding Structural Motif in this compound | Distance to PI (Å) |

| Positive Ionizable (PI) | Piperidine Nitrogen | N/A |

| Primary Hydrophobic (HYD) | Phenyl Ring | ~7.14 |

| Secondary Hydrophobic (HYD) | Potential interaction site for substituents | ~4.17 |

Studies on closely related analogs, such as 1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine, which exhibit high affinity and selectivity for the sigma-1 receptor, further validate this pharmacophore model. nih.gov The structural similarities highlight the favorability of the N-alkoxy-arylpiperidine scaffold for sigma-1 receptor binding.

Computational Chemistry and Molecular Modeling of 4 3 Phenylpropoxy Piperidine and Analogues

Ligand-Based Drug Design Approaches

Ligand-based drug design (LBDD) is particularly valuable when the three-dimensional structure of the biological target is unknown. researchgate.net These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. By analyzing a set of active compounds, a pharmacophore model can be developed to identify the key chemical features responsible for their therapeutic effects. researchgate.net

Conformational Analysis and Energy Landscapes

The biological activity of a flexible molecule like 4-(3-phenylpropoxy)piperidine is intrinsically linked to its three-dimensional conformation. Conformational analysis is a computational technique used to identify the stable, low-energy conformations of a molecule. The collection of all possible conformations and their corresponding potential energies constitutes the molecule's energy landscape.

The piperidine (B6355638) ring in this compound typically adopts a chair conformation to minimize steric strain. However, the molecule possesses considerable flexibility due to the propoxy linker and the phenyl group. The relative orientations of these fragments give rise to a complex energy landscape with multiple local energy minima. Understanding this landscape is crucial, as the bioactive conformation—the specific shape the molecule adopts when binding to its target—is often one of these low-energy states.

Table 1: Torsional Energy Profile of a Rotatable Bond

This table illustrates a hypothetical torsional energy profile for a key rotatable bond in a molecule similar to this compound, showcasing the energy barriers between different conformations. drugdesigndata.org

| Dihedral Angle (degrees) | Torsional Energy (kcal/mol) |

| 0 | 5.2 |

| 60 | 1.5 |

| 120 | 4.8 |

| 180 | 0.0 |

| 240 | 4.8 |

| 300 | 1.5 |

This data is illustrative and based on general principles of conformational analysis.

Structure-Based Drug Design Approaches

When the three-dimensional structure of the biological target (e.g., a receptor or enzyme) is available, structure-based drug design (SBDD) methods can be employed. These techniques leverage the structural information of the target's binding site to design ligands with high affinity and selectivity.

Molecular Docking Algorithms and Pose Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies can elucidate how it fits into the binding pocket of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them.

Successful docking can predict key interactions, such as hydrogen bonds between the piperidine nitrogen and polar residues in the binding site, or hydrophobic interactions between the phenyl group and nonpolar pockets of the receptor. nih.gov For instance, in studies of other piperidine-based ligands, docking has revealed crucial salt bridge interactions between the protonated piperidine nitrogen and acidic residues like glutamate (B1630785) or aspartate in the receptor. nih.gov

Table 2: Example Docking Scores for Piperidine Analogues

This table presents hypothetical docking scores for a series of piperidine analogues against a target receptor, illustrating how modifications can influence binding affinity.

| Compound | Docking Score (kcal/mol) |

| Analogue 1 | -8.5 |

| Analogue 2 | -9.2 |

| Analogue 3 | -7.8 |

| This compound | -8.9 |

This data is for illustrative purposes.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. nih.govnih.gov MD simulations track the movements of atoms in the complex over time, providing insights into its stability and the conformational changes that occur upon ligand binding. nih.govnih.govfrontiersin.orgnih.govmdpi.comnih.gov

Free Energy Perturbation (FEP) and Binding Energy Calculations

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of related ligands to a common receptor. nih.govnih.govschrodinger.com FEP simulations involve computationally "mutating" one ligand into another in both the solvated state and when bound to the receptor. The difference in the free energy of these two transformations provides a highly accurate prediction of the change in binding affinity.

This method is particularly useful for guiding the optimization of a lead compound like this compound. For example, FEP could be used to predict whether adding a substituent to the phenyl ring would improve binding affinity, thus prioritizing the synthesis of the most promising analogues. nih.gov While computationally intensive, FEP calculations can significantly accelerate the drug design process by providing quantitative predictions of binding potency. schrodinger.com

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties and reactivity of molecules like this compound. researchgate.netrsc.org By solving the Schrödinger equation for a given molecule, DFT can provide a detailed understanding of its electronic structure, which is fundamental to its chemical behavior and interactions with biological systems.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. bookpi.org For this compound, the HOMO is likely localized on the electron-rich phenyl ring and the oxygen atom of the propoxy chain, while the LUMO may be distributed over the phenyl ring and the piperidine nitrogen.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. bookpi.org Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions represent electron-deficient areas with positive electrostatic potential, prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen atom and the π-system of the phenyl ring, and a positive potential near the hydrogen atoms of the piperidine ring.

Global Reactivity Descriptors: Various descriptors derived from QM calculations, such as electronegativity (χ), chemical hardness (η), and softness (S), can quantify the global reactivity of a molecule. bookpi.org These parameters are calculated from the HOMO and LUMO energies and provide a more quantitative measure of a molecule's stability and reactivity.

Illustrative Data from QM Calculations for Piperidine Analogues:

| Parameter | Description | Illustrative Value (Arbitrary Units) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 6.0 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.5 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.0 |

| Chemical Softness (S) | 1 / (2η) | 0.167 |

This table is for illustrative purposes only and does not represent actual calculated values for this compound.

Cheminformatics and Virtual Screening in the Discovery of Novel Analogues

Cheminformatics and virtual screening are powerful computational techniques used to identify promising new drug candidates from large chemical libraries. These methods are particularly valuable in the early stages of drug discovery for identifying novel analogues of a lead compound like this compound. nih.gov

Virtual Screening Workflow: A typical virtual screening campaign involves several steps:

Library Preparation: A large database of chemical compounds, such as an in-house library or a commercial collection, is prepared for screening. sciengpub.ir

Target Selection and Preparation: A biological target, such as a receptor or enzyme, is identified, and its three-dimensional structure is obtained, often from a protein data bank.

Molecular Docking: The compounds from the library are computationally "docked" into the binding site of the target protein. Docking algorithms predict the preferred orientation and conformation of the ligand in the binding site and estimate the binding affinity.

Hit Selection and Filtering: Compounds with the best-predicted binding affinities and favorable interactions with key residues in the binding site are selected as "hits." These hits are often filtered based on drug-likeness criteria, such as Lipinski's rule of five, and predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Experimental Validation: The most promising hits are then synthesized and tested experimentally to validate their biological activity.

Application to this compound Analogues:

In the context of discovering novel analogues of this compound, a virtual screening approach could be employed to explore a vast chemical space for compounds with similar structural features but potentially improved biological activity or physicochemical properties. For instance, a library of compounds could be screened against a specific receptor target to identify new scaffolds that mimic the binding mode of this compound.

Illustrative Virtual Screening Hit List for a Hypothetical Target:

The following table provides an example of a hit list that might be generated from a virtual screening campaign, ranking compounds based on their predicted binding affinity.

| Compound ID | Predicted Binding Affinity (kcal/mol) | Key Interactions |

| ZINC123456 | -9.8 | Hydrogen bond with Ser-152, Pi-cation interaction with Tyr-210 |

| CHEMBL654321 | -9.5 | Hydrophobic interactions with Leu-88, Val-121 |

| PUBCHEM789012 | -9.2 | Hydrogen bond with Asn-150, Pi-pi stacking with Phe-290 |

This table is for illustrative purposes only and does not represent actual virtual screening results.

By leveraging the power of computational chemistry and molecular modeling, researchers can gain a deeper understanding of the chemical properties of this compound and efficiently explore a wide range of analogues, accelerating the discovery of new and improved therapeutic agents.

Preclinical Mechanistic and Functional Investigations of 4 3 Phenylpropoxy Piperidine Analogues

In Vitro Metabolic Stability Assessment (e.g., Liver Microsome Studies)

Elucidation of Molecular Mechanisms of Action at Target Receptors

Histamine (B1213489) H3 Receptor: Pitolisant (B1243001) (1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine hydrochloride) is a well-characterized selective inverse agonist/antagonist at the histamine H3 receptor (H3R). nih.govdovepress.com The H3R is a G-protein coupled receptor that acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine release and synthesis. nih.gov By acting as an inverse agonist, pitolisant blocks the constitutive activity of the H3R, leading to an increase in the activity of histaminergic neurons and enhanced release of histamine and other neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) in the brain. dovepress.comref.ac.uk In competitive binding assays, pitolisant demonstrated a K_i value of 0.16 nM for the human H3R. chemicalbook.com

Opioid Receptors: The 3-phenylpropoxy moiety has been incorporated into morphinan (B1239233) scaffolds to create potent opioid receptor ligands. One such pyridomorphinan analogue, possessing a 4-chlorophenyl substituent and a 3-phenylpropoxy group, was identified as a mixed µ-opioid receptor (MOR) agonist and a δ/κ-opioid receptor (DOR/KOR) antagonist. nih.gov Another series of 14-phenylpropoxymetopon (B1244951) analogues were found to be non-selective, with high, subnanomolar affinity for all three opioid receptor types (µ, δ, and κ). acs.org

Dopamine D2/D3 Receptors: A series of eticlopride (B1201500) analogues were synthesized with a 4-(3-phenylpropoxy)pyrrolidine structure (a close analogue of piperidine). These compounds were found to be antagonists or very weak partial agonists at both D2 and D3 receptors. nih.gov

Leukotriene A4 Hydrolase (LTA4H): An analogue, N5-[4-(3-Phenylpropoxy)phenyl]-L-glutamine, was identified as a potent inhibitor of LTA4H, with an IC50 of 31 nM. idrblab.net LTA4H is a bifunctional enzyme that converts leukotriene A4 to the pro-inflammatory mediator leukotriene B4.

Bacterial Efflux Pumps: Phenylpiperidine derivatives have been reported to inhibit the function of multidrug resistance efflux pumps in Staphylococcus aureus. nih.gov

This diversity in molecular targets highlights the versatility of the phenylpropoxy-piperidine scaffold in medicinal chemistry.

Cellular Assays for Functional Response (e.g., Receptor Activation Assays, Signalling Pathway Analysis, Cell Viability Studies, Autophagy Induction)

The varied molecular targets of 4-(3-phenylpropoxy)piperidine analogues are reflected in their diverse activities in cellular assays.

Receptor Activation and Signalling: Pitolisant's functional activity as an inverse agonist was demonstrated in cellular assays, where it exhibited an EC50 value of 1.5 nM and an intrinsic activity approximately 50% higher than the reference compound ciproxifan. chemicalbook.com As an inverse agonist, it reduces the basal signaling activity of the constitutively active H3 receptor. nih.gov

Cell Viability and Antiproliferative Activity: A quinoline-based analogue, N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine, has demonstrated significant antiproliferative activity against a panel of human tumor cell lines. chemrj.orgnih.gov The IC50 values, which represent the concentration required to inhibit cell growth by 50%, were in the low micromolar range for several cancer cell lines. chemrj.orgnih.gov

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Carcinoma | 2.56 |

| RKO | Colon Carcinoma | 3.67 |

| A2780 | Ovarian Cancer | 3.46 |

| Hela | Cervical Cancer | 2.71 |

| Data sourced from chemrj.orgnih.gov |

Autophagy Induction: Further mechanistic studies on N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine revealed that its mode of action involves the induction of autophagy. chemrj.orgnih.gov The compound was found to inhibit colorectal cancer growth through a pathway dependent on the autophagy-related protein 5 (ATG5). chemrj.orgnih.gov

In Vivo Pharmacological Characterization in Relevant Animal Models (focus on receptor engagement and functional effects)

In vivo studies in animal models have corroborated the in vitro findings and provided further insight into the pharmacological effects of these analogues.

While specific receptor occupancy studies for many analogues are not detailed, the in vivo effects observed are indicative of target engagement in the central nervous system and other tissues. For pitolisant, oral administration to mice led to a dose-dependent increase in tele-methylhistamine levels in the brain, a biomarker of histaminergic neuron activity. chemicalbook.com This demonstrates that the compound crosses the blood-brain barrier and engages with H3 receptors in the brain to produce its pharmacological effect. The ED50 for this effect was 1.6 mg/kg. chemicalbook.com

The engagement of specific molecular targets by this compound analogues leads to the modulation of distinct biological pathways, resulting in measurable functional outcomes in animal models.

Modulation of Histaminergic Pathways and Cognitive Function: Pitolisant has been shown to improve memory consolidation in fear conditioning tasks in mice. uliege.be This procognitive effect is consistent with its mechanism of enhancing the activity of cerebral histaminergic neurons, which are known to play a crucial role in learning and memory. nih.govuliege.be

Antitumor Activity: The autophagy-inducing quinoline (B57606) analogue, N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine, was evaluated for its antitumor efficacy in a mouse xenograft model. The results showed that the compound effectively inhibited tumor growth and reduced tumor weight, confirming its in vitro antiproliferative and pro-autophagic activity translates to an in vivo setting. chemrj.orgnih.gov

Analgesic Effects: A pyridomorphinan analogue containing a 3-phenylpropoxy group demonstrated potent, systemically active antinociceptive (pain-relieving) activity in a tail-flick assay in mice. nih.gov This effect is a direct consequence of its agonist activity at the µ-opioid receptor.

These in vivo studies confirm the therapeutic potential of various classes of this compound analogues, driven by their distinct interactions with different biological pathways.

Emerging Research Areas and Future Perspectives for the 4 3 Phenylpropoxy Piperidine Structural Class

Development of Advanced Synthetic Methodologies

The synthesis of piperidine (B6355638) derivatives, including the 4-(3-phenylpropoxy)piperidine class, is a cornerstone of medicinal chemistry. semanticscholar.org Researchers are continuously developing more efficient and versatile synthetic routes to access these valuable compounds. Recent advancements focus on stereoselective methods and the introduction of diverse functional groups to explore a wider chemical space. mdpi.com

One area of progress is the use of metal-catalyzed reactions. For instance, gold(I)-catalyzed oxidative amination of non-activated alkenes provides a route to substituted piperidines. semanticscholar.org Similarly, palladium-catalyzed hydrogenation of pyridine (B92270) derivatives has been shown to be an effective method. mdpi.com These methods offer high yields and selectivity, allowing for the synthesis of complex piperidine structures. Another innovative approach involves the intramolecular cyclization of various substrates. semanticscholar.org This strategy has been employed using different catalytic systems to generate a wide array of piperidine derivatives.

A notable development is the synthesis of polyhydroxylated N-alkoxypiperidines through a ring-closing double reductive amination of 1,5-dialdehydes. researchgate.net This method provides access to isofagomine and its analogues, which are of interest for their biological activities. researchgate.net The ability to incorporate functional groups like azides during the synthesis opens up possibilities for "click chemistry" applications, further expanding the diversity of accessible compounds. acs.org

| Synthetic Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Oxidative Amination of Alkenes | Gold(I) Complex | Forms substituted piperidines from non-activated alkenes. | semanticscholar.org |

| Hydrogenation of Pyridines | Palladium or Rhodium Complexes | Effective for producing various piperidine derivatives, including fluorinated analogues. | mdpi.com |

| Ring-Closing Double Reductive Amination | - | Synthesizes polyhydroxylated N-alkoxypiperidines like isofagomine. | researchgate.net |

| Intramolecular Cyclization | Various Metal Catalysts | Versatile method to create a wide range of substituted piperidines. | semanticscholar.org |

Exploration of Polypharmacology and Multi-Target Ligand Design

The traditional "one-drug, one-target" paradigm is often insufficient for treating complex multifactorial diseases. nih.gov This has led to the rise of polypharmacology, which aims to develop single chemical entities that can modulate multiple biological targets simultaneously. dokumen.pub The this compound scaffold is well-suited for the design of such multi-target-directed ligands (MTDLs). researchgate.net

Researchers are designing MTDLs based on the this compound core to address complex conditions like schizophrenia and Alzheimer's disease. nih.govnih.gov For instance, by combining the pharmacophores of different receptor ligands, scientists have created hybrid compounds with unique pharmacological profiles. dokumen.pub A notable example is the development of ligands that target both dopamine (B1211576) and serotonin (B10506) receptors, which may offer improved therapeutic benefits for schizophrenia. nih.gov

The design of these MTDLs often involves a scaffold hybridization strategy, where structural motifs from different known ligands are combined. unimi.it This approach has led to the discovery of compounds with balanced affinities for multiple receptors or enzymes. For example, a series of arylpiperazine derivatives have been explored as multi-target ligands for antidepressant effects. researchgate.net The ultimate goal is to create synergistic effects that lead to enhanced efficacy and a better side-effect profile compared to single-target agents. researchgate.net

| Compound Class | Target Receptors/Enzymes | Therapeutic Area | Reference |

|---|---|---|---|

| Indazole and Piperazine (B1678402) Derivatives | Dopamine D2, Serotonin 5-HT1A, 5-HT2A | Schizophrenia | nih.gov |

| Arylpiperazine Derivatives | Multiple (e.g., serotonin and dopamine transporters) | Depression | researchgate.net |

| 1,4-Dioxane Derivatives | Dopamine D2-like, Serotonin 5-HT1A/2A | Schizophrenia, Parkinson's Disease | unimi.it |

| Chromenone Derivatives | Acetylcholinesterase, Monoamine Oxidase B | Neurodegenerative Diseases | acs.org |

Application in Chemical Biology and Probe Development

Chemical probes are small molecules used to study and manipulate biological systems. rjeid.com They are essential tools for target validation and for understanding the roles of proteins in health and disease. rsc.orgnih.gov The this compound scaffold has been utilized in the development of chemical probes for various targets.

A key aspect of a good chemical probe is high potency and selectivity for its intended target. rsc.org Researchers are designing and synthesizing derivatives of this compound to serve as selective probes. For example, fluorescently labeled ligands have been developed to study sigma receptors, which are implicated in cancer and Alzheimer's disease. acs.org These fluorescent probes allow for the visualization and tracking of the receptor in biological systems.

The development of these probes often involves iterative cycles of design, synthesis, and biological evaluation. longdom.org For instance, structure-activity relationship (SAR) studies are conducted to optimize the potency and selectivity of the probes. nih.gov The insights gained from these studies not only lead to better research tools but can also provide a starting point for the development of new therapeutic agents. rsc.org

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process. mednexus.orgaccscience.com These computational tools can analyze vast datasets to identify potential drug candidates, predict their properties, and optimize their structures. researchgate.netnih.gov The this compound structural class is an area where AI and ML are being increasingly applied.

One application of AI is in the development of quantitative structure-activity relationship (QSAR) models. mdpi.com These models use the chemical structures and biological activities of a set of compounds to predict the activity of new, untested molecules. For sigma receptor ligands, which include many this compound derivatives, QSAR models have been developed to screen large chemical databases for potential new ligands. mdpi.comnih.gov

AI and ML are also being used for de novo drug design, where algorithms generate entirely new molecular structures with desired properties. mednexus.org Furthermore, these technologies can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, which is crucial for identifying promising drug candidates early in the discovery pipeline. nih.govnih.gov By integrating AI and ML, researchers can accelerate the discovery and development of new drugs based on the this compound scaffold. researchgate.net

Potential for Radioligand Development and Imaging Applications

Radioligands are compounds labeled with a radioactive isotope. They are invaluable tools for in vivo imaging techniques like Positron Emission Tomography (PET). PET imaging allows for the non-invasive visualization and quantification of biological targets in living subjects. The this compound scaffold has shown promise for the development of PET radioligands for various targets in the brain.

Researchers have designed and synthesized several PET ligands based on the piperidine core for imaging targets such as sigma-1 receptors and GPR119. nih.govresearchgate.net These radioligands are typically labeled with isotopes like fluorine-18 (B77423) ([¹⁸F]) or carbon-11 (B1219553) ([¹¹C]). nih.gov The development process involves synthesizing a suitable precursor molecule and then performing the radiolabeling reaction.

The evaluation of a new PET radioligand involves in vitro binding assays, autoradiography, and in vivo PET imaging studies in animals. nih.govnih.gov These studies assess the ligand's affinity and selectivity for the target, as well as its ability to cross the blood-brain barrier and provide a clear signal. For example, [¹⁸F]ISO-1, a sigma-2 receptor ligand, has shown potential as a predictive biomarker in breast cancer. mdpi.com The development of novel radioligands based on the this compound structure will continue to be an important area of research for advancing our understanding of disease and developing new diagnostic tools.

| Radioligand | Target | Isotope | Key Findings | Reference |

|---|---|---|---|---|

| [¹⁸F]KSS3 | GPR119 | ¹⁸F | High specificity and uptake in the pancreas. | nih.gov |

| [¹⁸F]ISO-1 | Sigma-2 Receptor | ¹⁸F | Potential as a predictive biomarker in breast cancer. | mdpi.com |

| [¹⁸F]10 and [¹⁸F]15 | Monoacylglycerol Lipase (MAGL) | ¹⁸F | Favorable brain uptake and specific binding in rodents and non-human primates. | nih.gov |

| [¹⁸F]-1 to [¹⁸F]-4 (Spirocyclic piperidines) | Sigma-1 Receptor | ¹⁸F | High and fast uptake in the rhesus monkey brain. | researchgate.net |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(3-Phenylpropoxy)piperidine to achieve high yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of piperidine with 3-phenylpropyl bromide under basic conditions (e.g., NaOH in dichloromethane) can yield the target compound . Catalytic methods, such as using piperidine itself as a base in Knoevenagel condensations, may enhance reaction efficiency and purity . Purification via column chromatography or recrystallization is critical to isolate the product with >95% purity.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the structure by identifying proton environments (e.g., piperidine ring protons at δ 1.4–2.8 ppm and aromatic protons at δ 7.2–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H] = 262.18) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C-O-C stretching at ~1100 cm) .

Advanced Research Questions

Q. How does the electronic environment of the phenylpropoxy substituent influence the compound’s receptor binding affinity?

- Methodological Answer : Substituent effects can be studied via comparative molecular field analysis (CoMFA) or density functional theory (DFT). For instance, electron-withdrawing groups (e.g., fluorine) on the phenyl ring may enhance binding to serotonin receptors by stabilizing charge-transfer interactions . Radiolabeled ligand assays (e.g., H-5-HT binding) quantify affinity changes, with IC values correlated to Hammett σ constants of substituents .

Q. What strategies mitigate solubility challenges in biological assays for this compound derivatives?

- Methodological Answer :

- Salt Formation : Converting the free base to a hydrochloride salt improves aqueous solubility (e.g., dihydrochloride salts in show enhanced stability) .

- Co-solvent Systems : Use DMSO-water mixtures (<10% DMSO) to maintain compound solubility without disrupting assay integrity .

- Prodrug Design : Introducing hydrolyzable esters (e.g., acetyl groups) can temporarily enhance solubility .

Data Analysis & Contradiction Resolution

Q. How can researchers resolve contradictions in reported IC values across different studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, temperature) or compound purity. Key steps:

Standardize Assays : Use identical cell lines (e.g., HEK293 expressing target receptors) and protocols .

Validate Purity : Confirm via HPLC (≥98% purity) and characterize salt forms (e.g., hydrochloride vs. free base) .

Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like ligand concentration and incubation time .

Q. What computational methods predict the impact of modifying the piperidine ring’s substituents?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate ligand-receptor interactions (e.g., docking into orexin receptor pockets) .

- QSAR Modeling : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

- MD Simulations : Assess conformational stability of substituted derivatives in lipid bilayers using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.